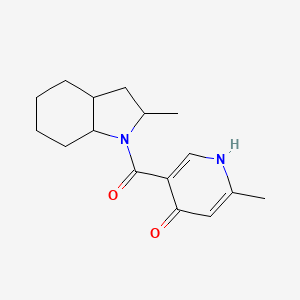
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline and cyclopentane, and its synthesis method involves the use of various chemical reactions.
作用机制
The mechanism of action of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone involves the modulation of various enzymes and receptors. The compound is believed to bind to the active site of acetylcholinesterase, which prevents the breakdown of acetylcholine. Additionally, this compound has been shown to bind to the muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone have been extensively studied in scientific research. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors. This compound has been shown to have a high degree of selectivity towards acetylcholinesterase and the muscarinic and nicotinic acetylcholine receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone. One area of research is the development of more potent and selective derivatives of this compound. Additionally, the therapeutic potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia should be explored. Finally, the safety and toxicity profile of this compound should be further investigated to determine its potential for clinical use.
In conclusion, 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. The compound's ability to selectively modulate the activity of certain enzymes and receptors has been extensively studied in scientific research. However, the compound's potential toxicity at high doses should be further investigated. There are several future directions for the research on this compound, including the development of more potent and selective derivatives and the exploration of its therapeutic potential in other neurological disorders.
合成方法
The synthesis of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone involves the use of various chemical reactions. One of the commonly used methods is the reaction between 5-chloro-3,4-dihydroisoquinoline and cyclopentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride.
科学研究应用
The potential therapeutic applications of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone have been extensively studied in scientific research. One of the primary areas of research is the compound's ability to modulate the activity of certain enzymes and receptors, which are involved in various physiological processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
属性
IUPAC Name |
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-4-12-11-18(9-6-13(12)14)15(19)10-16(20)7-1-2-8-16/h3-5,20H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHIOMBJZMVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCC3=C(C2)C=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)


![N-(2-ethoxy-4-fluorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7585578.png)



![[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7585604.png)
